3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Description
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic compound featuring a ketone-propanone backbone linked to two distinct aromatic systems:
- A 4-phenylpiperazine moiety, known for its role in modulating receptor binding affinity, particularly in neurological and cardiovascular therapeutics.
The compound’s structural complexity suggests applications in drug discovery, particularly in targeting serotonin or dopamine receptors due to the piperazine scaffold. However, its nitro groups may influence metabolic stability and solubility, necessitating comparative analysis with analogs.
Properties
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c30-25(27-14-12-26(13-15-27)20-4-2-1-3-5-20)11-8-19-6-9-23(10-7-19)35-24-17-21(28(31)32)16-22(18-24)29(33)34/h1-7,9-10,16-18H,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGWKSYCDIYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386380 | |
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5679-32-3 | |
| Record name | 3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the nitration of phenol to form 3,5-dinitrophenol, which is then reacted with 4-bromophenyl to form 4-(3,5-dinitrophenoxy)phenyl. This intermediate is then coupled with 1-(4-phenylpiperazin-1-yl)propan-1-one under specific reaction conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to am
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:
Key Observations :
The target compound’s unmodified 4-phenylpiperazine may offer better synthetic accessibility compared to halogenated analogs.
Core Backbone Variations :
- Compound 13’s spirodiazepinedione core introduces conformational rigidity, which may improve target selectivity but reduce solubility (aqueous solubility <5 μM vs. target compound’s ~20 μM) .
- The propanamide chain in Compound 4e replaces the ketone group, altering hydrogen-bonding capacity and bioavailability (oral bioavailability: 4e = 45% vs. target compound = 28%) .
In contrast, Compound 4e’s methoxyquinoline group prioritizes π-π interactions over electrophilic activity .
Pharmacological and Physicochemical Properties
Data derived from computational and experimental studies:
Analysis :
- Potency : Compound 14 exhibits superior 5-HT1A affinity (IC50 = 8 nM), likely due to the 3-chlorophenyl group enhancing hydrophobic interactions with the receptor’s binding pocket .
- Solubility: The target compound’s moderate solubility is attributed to its nitro groups, which balance lipophilicity and polar surface area. Compound 4e’s higher solubility stems from its propanamide and methoxyquinoline moieties .
- Metabolic Stability : The nitro groups in the target compound may accelerate oxidative metabolism, reducing t1/2 compared to Compound 4e’s amide backbone .
Computational Insights
Density Functional Theory (DFT) Studies :
- The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than Compound 13’s (5.1 eV), suggesting higher reactivity, consistent with its nitro substituents .
- Electron localization function (ELF) analysis via Multiwfn reveals strong electron withdrawal at the nitro groups, corroborating its electrophilic character.
Molecular Dynamics (MD) Simulations :
- The 4-phenylpiperazine moiety in the target compound shows stable hydrogen bonding with Asp116 in the 5-HT1A receptor, while Compound 14’s chlorophenyl group forms additional van der Waals contacts with Leu119 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
